molecular formula C11H8N2O3 B1306586 5-Nitro-2-phenoxypyridine CAS No. 28222-02-8

5-Nitro-2-phenoxypyridine

Cat. No.: B1306586
CAS No.: 28222-02-8
M. Wt: 216.19 g/mol
InChI Key: WUHGOFKIRXYJIV-UHFFFAOYSA-N
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Description

5-Nitro-2-phenoxypyridine is an organic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol It is a nitro-substituted phenoxypyridine, characterized by the presence of a nitro group (-NO2) at the 5-position and a phenoxy group (-OPh) at the 2-position of the pyridine ring

Preparation Methods

The synthesis of 5-Nitro-2-phenoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of a base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF) at room temperature . The reaction proceeds as follows:

    Reaction Setup: Dissolve phenol (1.0 g, 10.6 mmol) in DMF (20 ml).

    Addition of Base: Add NaH (430 mg, 10.51 mmol) to the solution and stir.

    Addition of Reactant: Add 2-chloro-5-nitropyridine (1.68 g, 10.6 mmol) to the mixture.

    Reaction Conditions: Stir the mixture at room temperature for 8 hours.

    Product Isolation: Filter, wash, and dry the product under reduced pressure to obtain this compound as a solid (yield99%).

Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Nitro-2-phenoxypyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include SnCl2 for reduction and various nucleophiles for substitution reactions. Major products formed include 5-amino-2-phenoxypyridine from reduction and substituted phenoxypyridines from nucleophilic substitution.

Scientific Research Applications

5-Nitro-2-phenoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-phenoxypyridine and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenoxy group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 5-Nitro-2-phenoxypyridine include other nitro-substituted pyridines and phenoxypyridines. These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical and biological properties. Examples of similar compounds include:

  • 2-Chloro-5-nitropyridine
  • 5-Amino-2-phenoxypyridine
  • 2-Phenoxypyridine

Properties

IUPAC Name

5-nitro-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHGOFKIRXYJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390666
Record name 5-nitro-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28222-02-8
Record name 5-nitro-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Phenol (0.9 g, 9.5 mmol) was dissolved in sodium hydroxide (50% solution, 12 mL). 5-Nitro-2-chloropyridine (1.5 g, 9.5 mmol) in toluene (15 mL) was added followed by addition of tetra-butylammonium bromide (0.3 g, 0.95 mmol). The reaction mixture was stirred for 16 hours at 20° C. and 5 hours at 80° C. where after it was cooled to room temperature and diethyl ether (100 mL) added. The organic phase was washed with water (5×50 mL), dried (MgSO4), and concentrated in vacuo to give 1.0 g of 5-nitro-2-phenoxypyridine.
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0.9 g
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reactant
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12 mL
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1.5 g
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15 mL
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100 mL
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0.3 g
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Synthesis routes and methods III

Procedure details

2-Chloro-5-nitropyridine (4.48 g) was added in portions to a mixture of sodium phenoxide trihydrate (4.80 g) in DMF (140 ml) with stirring at ambient temperature under nitrogen. The mixture was then heated at 60° C. for 2 hours and then at 90° C. for 3 hours. The mixture was allowed to cool over 18 hours. The mixture was poured into ice water and extracted with dichloromethane to give a residue which was stirred in petroleum ether, b.p. 60°-80° C. at ambient temperature for 30 minutes and then filtered to give 5-nitro-2-phenoxypyridine, m.p. 84°-86° C.
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4.48 g
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4.8 g
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140 mL
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ice water
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petroleum ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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